molecular formula C14H10F2O3S B1346329 2-(2,6-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-80-8

2-(2,6-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1346329
CAS No.: 898778-80-8
M. Wt: 296.29 g/mol
InChI Key: KFONNASZCADLPH-UHFFFAOYSA-N
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Description

2-(2,6-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a synthetic organic compound that features a thiophene ring substituted with a difluorobenzoyl group and a dioxolane ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multi-step organic reactions. One possible route could involve:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the difluorobenzoyl group: This step might involve Friedel-Crafts acylation using 2,6-difluorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the dioxolane ring: This could be done via a condensation reaction with a suitable diol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the difluorobenzoyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,6-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Difluorobenzoyl)thiophene: Lacks the dioxolane ring.

    5-(1,3-Dioxolan-2-YL)thiophene: Lacks the difluorobenzoyl group.

    2-(Benzoyl)-5-(1,3-dioxolan-2-YL)thiophene: Lacks the fluorine atoms.

Uniqueness

The presence of both the difluorobenzoyl group and the dioxolane ring in 2-(2,6-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene may confer unique chemical properties, such as increased stability or specific reactivity, compared to similar compounds.

Properties

IUPAC Name

(2,6-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3S/c15-8-2-1-3-9(16)12(8)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFONNASZCADLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641964
Record name (2,6-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-80-8
Record name (2,6-Difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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